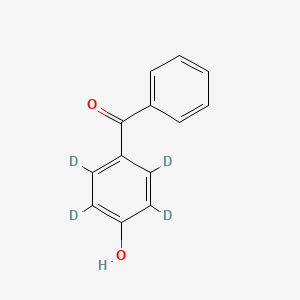
4-Hydroxybenzophenone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzophenone-d4 is a deuterium-labeled derivative of 4-Hydroxybenzophenone. It is an organic compound with the molecular formula C13H6D4O2 and a molecular weight of 202.24 g/mol . The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the benzene ring, making it useful as a tracer in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybenzophenone-d4 can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of deuterated benzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled environments to maintain the reaction conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzophenone-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used.
Major Products Formed
Oxidation: Formation of 4-benzoylbenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent used.
Scientific Research Applications
4-Hydroxybenzophenone-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials, such as UV stabilizers and photoinitiators for polymerization
Mechanism of Action
The mechanism of action of 4-Hydroxybenzophenone-d4 involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of 4-Hydroxybenzophenone, interacting with enzymes and receptors. The deuterium atoms provide stability and allow for precise tracking in metabolic studies . The compound can inhibit enzymes like lanosterol 14-alpha demethylase, affecting sterol biosynthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzophenone
- 4,4’-Dihydroxybenzophenone
- 4-Methoxybenzophenone
Uniqueness
4-Hydroxybenzophenone-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracing in scientific studies. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required .
Properties
CAS No. |
93496-64-1 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D |
InChI Key |
NPFYZDNDJHZQKY-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















